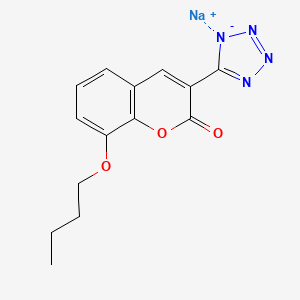
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of benzopyran, a class of organic compounds that are widely studied for their diverse biological activities. The compound features a butoxy group at the 8th position and a tetrazolyl group at the 3rd position, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt typically involves multiple steps. The starting material is usually a benzopyran derivative, which undergoes a series of chemical reactions to introduce the butoxy and tetrazolyl groups. Common reagents used in these reactions include butyl bromide for the butoxy group and sodium azide for the tetrazolyl group. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazolyl group, leading to different products.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific molecular targets makes them candidates for treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in applications such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt involves its interaction with specific molecular targets. The tetrazolyl group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The butoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl): Lacks the sodium salt component, which may affect its solubility and reactivity.
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, potassium salt: Similar structure but with potassium instead of sodium, which can influence its biological activity and industrial applications.
Uniqueness: The presence of both the butoxy and tetrazolyl groups in 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt makes it unique compared to other benzopyran derivatives. These functional groups confer specific properties, such as enhanced solubility and the ability to interact with a wide range of molecular targets.
Properties
CAS No. |
76239-51-5 |
|---|---|
Molecular Formula |
C14H13N4NaO3 |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
sodium;8-butoxy-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H13N4O3.Na/c1-2-3-7-20-11-6-4-5-9-8-10(13-15-17-18-16-13)14(19)21-12(9)11;/h4-6,8H,2-3,7H2,1H3;/q-1;+1 |
InChI Key |
KNGQRVPNAQLNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=N[N-]3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















